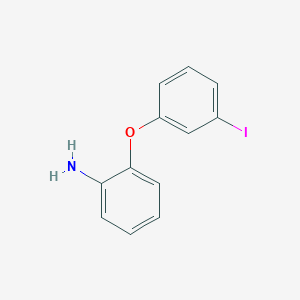
2-(3-Iodophenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Iodophenoxy)aniline is an organic compound with the molecular formula C12H10INO It consists of an aniline moiety attached to a phenoxy group, which is further substituted with an iodine atom at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodophenoxy)aniline typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using nitric acid to form nitroaniline.
Reduction: The nitro group is reduced to an amino group, resulting in the formation of aniline.
Iodination: The phenoxy group is introduced via a nucleophilic substitution reaction, followed by iodination at the meta position using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by iodination under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form deiodinated or deaminated products.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or thiolates can be employed for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated or deaminated products.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-(3-Iodophenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Iodophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The phenoxy and aniline moieties can interact with hydrophobic and aromatic regions of the target molecules, modulating their activity and function.
Comparaison Avec Des Composés Similaires
2-(4-Iodophenoxy)aniline: Similar structure but with iodine at the para position.
2-(3-Bromophenoxy)aniline: Bromine instead of iodine at the meta position.
2-(3-Chlorophenoxy)aniline: Chlorine instead of iodine at the meta position.
Uniqueness: 2-(3-Iodophenoxy)aniline is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s size and polarizability can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where other halogenated analogs may not be as effective.
Propriétés
IUPAC Name |
2-(3-iodophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWQKEAWZATNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














